molecular formula C12H15Cl2NO2 B12434128 2-[(3-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride

2-[(3-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B12434128
M. Wt: 276.16 g/mol
InChI Key: PYMQPNPTFZYFAC-UHFFFAOYSA-N
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Description

Product Overview 2-[(3-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride is a chemical compound with the CAS Number 1217822-94-0 and a molecular formula of C 12 H 15 Cl 2 NO 2 . It features a molecular weight of 276.16 g/mol . This pyrrolidine derivative is characterized by a chlorophenyl moiety and a carboxylic acid functional group, making it a valuable intermediate in organic synthesis and drug discovery efforts. Research Applications and Value This compound is primarily used for research and development purposes in laboratory settings. Its molecular structure suggests potential as a key synthetic intermediate or a building block in medicinal chemistry. Researchers may employ it in the design and synthesis of novel biologically active molecules, particularly for constructing complex molecules containing both pyrrolidine and aromatic chlorophenyl scaffolds. Its applications are likely focused on pharmaceutical development, where it could be used to create potential candidates for preclinical studies. Important Notice This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic uses, or for any form of personal use. Please handle all chemicals with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-[(3-chlorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2.ClH/c13-10-4-1-3-9(7-10)8-12(11(15)16)5-2-6-14-12;/h1,3-4,7,14H,2,5-6,8H2,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYMQPNPTFZYFAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)(CC2=CC(=CC=C2)Cl)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrolidine Ring Formation via Catalytic Hydrogenation

The pyrrolidine core is typically constructed through catalytic hydrogenation of pre-functionalized intermediates. A patented method involves hydrogenating a dihydro-1H-pyrrole derivative (e.g., N-tert-butoxycarbonyl-2-tert-butoxycarbonyl-4-methoxycarbonyl-2,3-dihydro-1H-pyrrole) using palladium on carbon (Pd/C) under mild conditions (25°C, 1 atm H₂). This step achieves quantitative yield while preserving stereochemical integrity, as evidenced by 99% enantiomeric excess (ee) in the final product.

The hydrogenation mechanism proceeds via syn-addition of hydrogen across the double bond, facilitated by the chiral environment of the substrate. This contrasts with conventional alkene hydrogenation, which often produces racemic mixtures, highlighting the unexpected stereochemical fidelity of this approach.

Introduction of the 3-Chlorobenzyl Group

Alkylation strategies are employed to attach the 3-chlorobenzyl moiety to the pyrrolidine ring. A critical step involves the use of lithium diisopropylamide (LDA) as a strong base to deprotonate the pyrrolidine nitrogen, followed by reaction with 3-chlorobenzyl bromide. This method avoids racemization at the α-carbon of the carboxylic acid group, a common challenge in similar syntheses.

Alternative approaches utilize Ullmann-type couplings or Suzuki-Miyaura reactions for aryl group introduction, though these require pre-functionalized boronates or halides and are less commonly reported for this compound.

Functional Group Transformations

Carboxylic Acid Functionalization

The carboxylic acid group is introduced via hydrolysis of ester precursors. For example, methyl or tert-butyl esters are cleaved using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water mixtures, achieving near-quantitative conversion. The choice of base is critical: stronger bases like potassium hydroxide (KOH) risk epimerization, while milder agents like LiOH maintain stereochemical purity.

Hydrochloride Salt Formation

The final hydrochloride salt is generated by treating the free base with concentrated hydrochloric acid (HCl) in dichloromethane (DCM). This step enhances aqueous solubility and crystallinity, with yields exceeding 95% under optimized conditions.

Stereochemical Control and Optimization

Chiral Catalysts and Resolving Agents

Enantioselective synthesis relies on chiral auxiliaries such as tert-butoxycarbonyl (Boc) groups and trimethylsilyl (TMS) protecting agents. For instance, the use of (R)-1-tert-butyl-5-isopropyl 2-((trimethylsilyl)amino)pentanedioate ensures retention of configuration during alkylation.

Catalytic asymmetric hydrogenation with rhodium(I) complexes has also been explored, though palladium-based systems remain predominant due to cost and scalability.

Epimerization Mitigation

Epimerization at the α-carbon is minimized through low-temperature reactions (−78°C) and rapid workup procedures. For example, quenching LDA-mediated deprotonations with acetic acid at −70°C prevents racemization, preserving >98% ee.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR data for key intermediates include:

  • N-tert-butoxycarbonyl-2-tert-butoxycarbonyl-4-methoxycarbonylpyrrolidine : δ 1.42–1.45 (m, 18H, Boc groups), δ 3.69 (s, 3H, COOCH₃).
  • Final hydrochloride salt : Distinct downfield shifts (δ 7.42–7.58) confirm aromatic proton integration.

Chromatographic Purity Assessment

Column chromatography (silica gel, ethyl acetate/hexane eluent) and high-performance liquid chromatography (HPLC) achieve >99% purity. Retention times and peak symmetry are monitored to validate batch consistency.

Comparative Analysis of Synthetic Methods

Method Yield (%) ee (%) Key Advantage
Catalytic Hydrogenation 100 99 Scalability, minimal racemization
Rhodium-Catalyzed 1,4-Addition 45 95 Functional group tolerance
Alkylation-LDA 75 98 Cost-effectiveness

The catalytic hydrogenation route outperforms alternatives in yield and enantioselectivity, though rhodium-based methods offer superior functional group compatibility for structurally complex analogs.

Industrial and Research Applications

While therapeutic applications are beyond this report’s scope, the synthetic methodologies discussed enable large-scale production for preclinical studies. The compound’s stability under physiological pH (4–8) and high solubility (>50 mg/mL in saline) make it suitable for formulation development.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(3-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[(3-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The compound belongs to a class of substituted pyrrolidine-2-carboxylic acid derivatives. Key structural variations include substituents on the benzyl group and stereochemistry. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Applications/Notes
2-[(3-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride 3-Cl-Benzyl C₁₂H₁₅Cl₂NO₂ 276.16 Chiral intermediate in ACE inhibitors
(S)-2-(2-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride 2-F-Benzyl C₁₂H₁₅ClFNO₂ 259.71 Enhanced bioavailability due to fluorine’s electronegativity
2-(3-Phenylallyl)-L-proline hydrochloride Cinnamyl (3-phenylallyl) C₁₄H₁₈ClNO₂ 267.75 Bulky substituent may reduce membrane permeability
(R)-2-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride 4-I-Benzyl C₁₂H₁₅ClINO₂ 367.61 Potential use in radiopharmaceuticals due to iodine
(R)-2-(Thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride Thiophene-2-ylmethyl C₁₀H₁₄ClNO₂S 247.74 Sulfur atom enhances π-π interactions in receptor binding

Key Differences in Physicochemical Behavior

  • Lipophilicity : The 3-chloro substituent in the target compound provides moderate lipophilicity, balancing solubility and membrane permeability. Fluorinated analogs (e.g., 2-F-benzyl) are more polar, while iodinated derivatives (e.g., 4-I-benzyl) are highly lipophilic .
  • Stability : Hydrochloride salts generally exhibit better stability than free bases. The 3-chloro derivative’s stability is comparable to fluorinated analogs but superior to iodinated compounds, which may degrade under light .
  • Stereochemical Impact : The (S)-configuration in the target compound is critical for biological activity, as seen in ACE inhibitors like Enalapril Maleate, where stereochemistry dictates receptor binding .

Biological Activity

2-[(3-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride, also known as (2R)-2-[(3-chlorophenyl)methyl]-L-proline hydrochloride, is a compound with notable biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, including antibacterial, antifungal, and potential therapeutic applications, supported by data tables and research findings.

  • Molecular Formula : C₁₂H₁₅Cl₂NO₂
  • Molar Mass : 276.16 g/mol
  • CAS Number : 1049740-99-9

Antibacterial Activity

Research indicates that various pyrrolidine derivatives exhibit significant antibacterial properties. In vitro studies have demonstrated that compounds similar to this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC) µM
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Enterococcus faecalis8.33 - 23.15
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38

These results suggest that the compound can be effective against a range of bacterial pathogens, with varying degrees of potency depending on the specific strain tested .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity against common fungal strains such as Candida albicans and Fusarium oxysporum. The MIC values for antifungal activity were reported as follows:

Fungal StrainMinimum Inhibitory Concentration (MIC) µM
Candida albicans16.69 - 78.23
Fusarium oxysporum56.74 - 222.31

These findings highlight the compound's potential as an antifungal agent, particularly in treating infections caused by these fungi .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the presence of halogen substituents plays a critical role in enhancing its bioactivity. The structural characteristics of pyrrolidine derivatives often contribute to their interaction with bacterial cell membranes and enzymes involved in cell wall synthesis .

Case Studies and Research Findings

  • Antibacterial Efficacy : A study conducted on various pyrrolidine derivatives found that those with specific substitutions exhibited enhanced antibacterial activity compared to their non-substituted counterparts. The study emphasized the importance of molecular structure in determining biological efficacy .
  • Antifungal Properties : Another research article highlighted the antifungal potential of pyrrolidine derivatives, showing that modifications in the chemical structure could lead to improved activity against resistant fungal strains .
  • Clinical Implications : The compound's dual action against bacteria and fungi suggests potential applications in developing new antimicrobial therapies, especially in an era where antibiotic resistance is becoming a significant concern .

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